molecular formula C25H15I B8205801 3-Iodo-9,9'-spirobi[fluorene]

3-Iodo-9,9'-spirobi[fluorene]

Cat. No.: B8205801
M. Wt: 442.3 g/mol
InChI Key: PQTCKGGCBAXLBN-UHFFFAOYSA-N
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Description

3-Iodo-9,9’-spirobi[fluorene] is a chemical compound belonging to the spirobi[fluorene] family. It is characterized by its unique spiro structure, which consists of two fluorene units connected through a central spiro carbon atom. This compound is known for its high thermal and chemical stability, making it a valuable material in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Iodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the compound’s structure.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent thermal and chemical stability.

    Solar Cells: The compound is utilized in the fabrication of non-fullerene organic solar cells as an electron acceptor.

    Material Science: It serves as a building block for the synthesis of conjugated microporous organic polymers, which have applications in gas storage and separation.

Mechanism of Action

The mechanism by which 3-Iodo-9,9’-spirobi[fluorene] exerts its effects is primarily related to its unique spiro structure. The spiro carbon atom creates a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. This structure allows for efficient charge transport and reduces the likelihood of molecular aggregation, which is beneficial in applications such as OLEDs and solar cells .

Comparison with Similar Compounds

3-Iodo-9,9’-spirobi[fluorene] can be compared to other spirobi[fluorene] derivatives, such as:

    9,9’-Spirobifluorene: This compound lacks the iodine atom but shares the same spiro structure, making it useful in similar applications.

    2,7-Bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]: This derivative has additional functional groups that enhance its hole-transporting properties in OLEDs.

The uniqueness of 3-Iodo-9,9’-spirobi[fluorene] lies in the presence of the iodine atom, which allows for further functionalization and modification, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-iodo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15I/c26-16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCKGGCBAXLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)I)C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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